molecular formula C8H9N5 B1530377 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 1314353-51-9

6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No. B1530377
CAS RN: 1314353-51-9
M. Wt: 175.19 g/mol
InChI Key: RGWFKUKKGLNZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, also known as MIPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. MIPA is a pyrimidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including compounds like 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine , have been studied for their potential as antimicrobial agents. They exhibit a broad spectrum of activity against bacteria and fungi due to their ability to interact with microbial cell membranes and interfere with essential biological processes .

Anti-Tubercular Agents

Compounds with the imidazole moiety have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The presence of the imidazole ring contributes to the compound’s ability to inhibit the growth of tuberculosis-causing bacteria .

Anticancer Research

Imidazole-containing compounds are also being explored for their anticancer properties. They can act as kinase inhibitors, disrupting cancer cell signaling pathways. This makes them valuable candidates for the development of new oncology drugs .

Anti-Inflammatory and Analgesic Applications

The imidazole ring is a common feature in many anti-inflammatory and analgesic drugs. It plays a role in the modulation of inflammatory responses and pain perception, making it a key target for drug development in these areas .

Antiviral Therapeutics

Research into imidazole-based compounds has shown promise in the development of antiviral drugs. These compounds can inhibit viral replication by targeting specific proteins involved in the viral life cycle .

Gastrointestinal Therapies

Imidazole derivatives are used in the treatment of gastrointestinal disorders such as ulcers. They work by inhibiting the gastric proton pump, reducing acid secretion, and promoting healing of the gastric lining .

Neurological Disorders

Some imidazole-based compounds have been investigated for their neuroprotective effects. They may offer therapeutic benefits in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Agricultural Chemicals

In the agricultural sector, imidazole derivatives serve as fungicides and plant growth regulators. They help protect crops from fungal infections and can enhance plant growth and yield .

properties

IUPAC Name

6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFKUKKGLNZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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